

# 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine

## CAS number lookup

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### Compound of Interest

Compound Name: 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine

Cat. No.: B1317552

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## Technical Guide: 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine

CAS Number: 659729-09-6

## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine**, a key intermediate in medicinal chemistry. The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, and its derivatives have shown a wide range of activities, including as anticancer, antimicrobial, and anti-inflammatory agents.<sup>[1][2]</sup> The presence of a trifluoromethylphenyl group and a reactive chlorine atom makes this compound a valuable building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors.

## Physico-chemical Properties

A summary of the key physico-chemical properties for **4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine** is presented in the table below. These predicted values provide essential information for handling, storage, and reaction setup.

Property	Value	Source
CAS Number	659729-09-6	[3]
Molecular Formula	C <sub>11</sub> H <sub>6</sub> ClF <sub>3</sub> N <sub>2</sub>	[3]
Molar Mass	258.63 g/mol	[3]
Density	1.385 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Boiling Point	318.7 ± 37.0 °C (Predicted)	[3]
pKa	-1.61 ± 0.18 (Predicted)	[3]

## Synthesis and Experimental Protocols

The synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines is a critical process for the development of new chemical entities. While a specific, detailed experimental protocol for the title compound is not readily available in the public domain, a general and robust method for its synthesis involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds.

A plausible synthetic route would involve the coupling of a dichloropyrimidine with a boronic acid. For instance, the reaction of 2,4-dichloropyrimidine with (4-(trifluoromethyl)phenyl)boronic acid can be regioselectively controlled to achieve substitution at the C4 position.

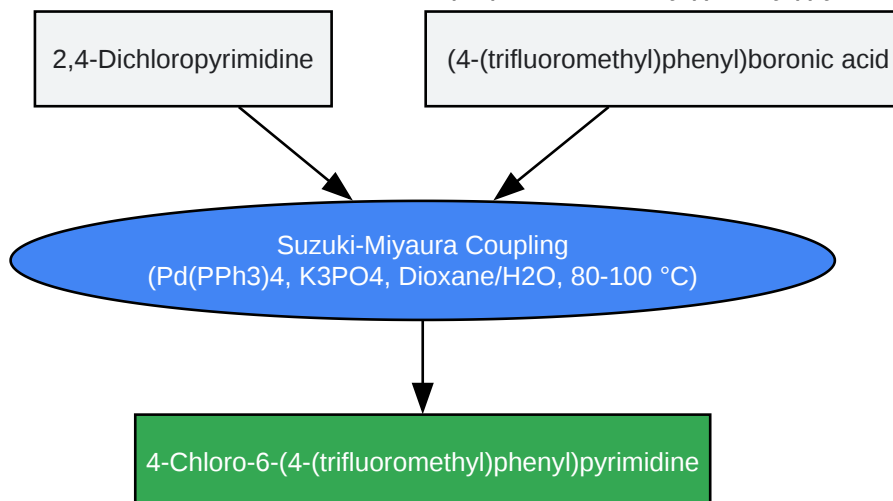
### Proposed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

- **Reaction Setup:** To a solution of 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent system such as 1,4-dioxane and water, add (4-(trifluoromethyl)phenyl)boronic acid (1.1 equivalents).
- **Catalyst and Base:** Add a palladium catalyst, for example, Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 equivalents), and a base such as K<sub>3</sub>PO<sub>4</sub> (2 equivalents).
- **Reaction Conditions:** The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C. The progress of the reaction

should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired **4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine**.

#### Synthetic Workflow for 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine



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Caption: Proposed synthetic workflow via Suzuki-Miyaura coupling.

## Biological Activity and Therapeutic Potential

While direct biological data for **4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine** is limited, the pyrimidine core is a well-established pharmacophore in numerous drugs. Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including:

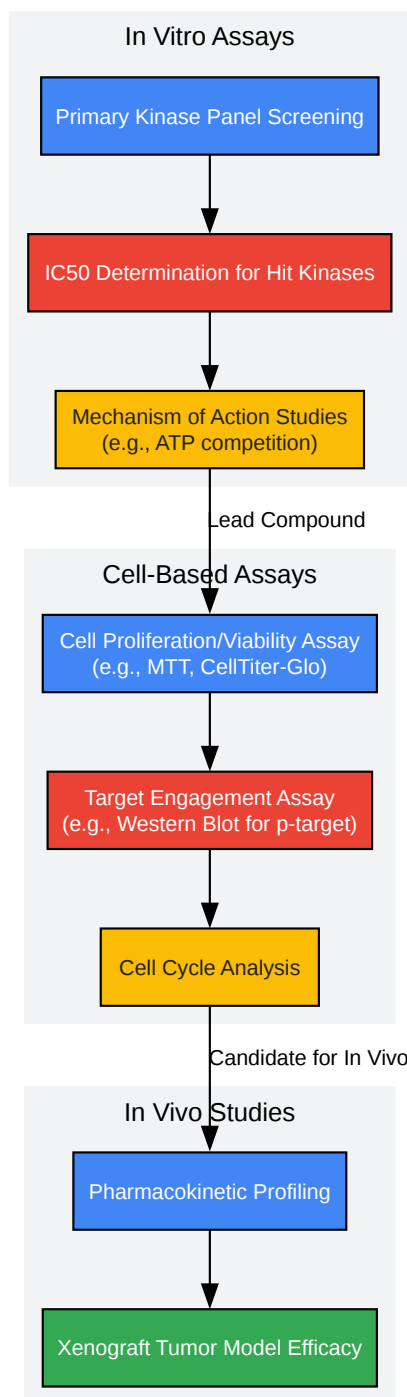
- **Anticancer Activity:** Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival. The 4-phenylamino-6-phenyl-pyrimidine structure is a common core for several important enzyme inhibitors.[4]
- **Antifungal Activity:** Certain trifluoromethyl pyrimidine derivatives have demonstrated potent antifungal properties.[5]
- **Antiviral Activity:** The pyrimidine nucleus is a key component of several antiviral drugs.[5]

Given its structural features, **4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine** is a promising scaffold for the development of novel kinase inhibitors. The chloro-substituent at the 4-position provides a reactive handle for the introduction of various amine-containing fragments, a common strategy in the design of kinase inhibitors that target the ATP-binding site.

## Experimental Workflow for Biological Screening

To elucidate the biological activity of **4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine** and its derivatives, a systematic screening process is recommended. A general workflow for evaluating its potential as a kinase inhibitor is outlined below.

## Experimental Workflow for Biological Activity Screening

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